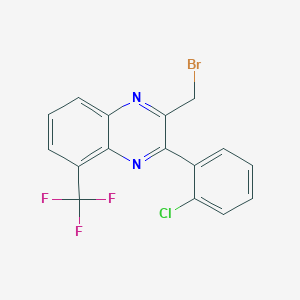
N-Boc-(4-chlorophenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(4’-chlorophenyl) glycine is a chemical compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a chlorine atom at the para position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-(4’-chlorophenyl) glycine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of N-Boc-(4’-chlorophenyl) glycine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
N-Boc-(4’-chlorophenyl) glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N-Boc-(4’-chlorophenyl) glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: N-Boc-(4’-chlorophenyl) glycine is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Boc-(4’-chlorophenyl) glycine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorine-substituted phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, influencing their structure and function .
類似化合物との比較
N-Boc-(4’-chlorophenyl) glycine can be compared with other similar compounds, such as:
N-Boc-(2’-chlorophenyl) glycine: Similar structure but with the chlorine atom at the ortho position.
N-Boc-(3’-chlorophenyl) glycine: Chlorine atom at the meta position.
N-Boc-(4’-fluorophenyl) glycine: Fluorine atom instead of chlorine at the para position.
These compounds share similar synthetic routes and applications but differ in their reactivity and interaction with biological targets due to the position and nature of the substituents on the phenyl ring.
特性
分子式 |
C13H16ClNO4 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC名 |
2-[4-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17) |
InChIキー |
FPRRDNKPHINQNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


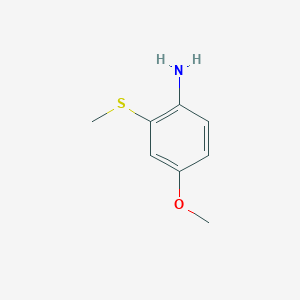
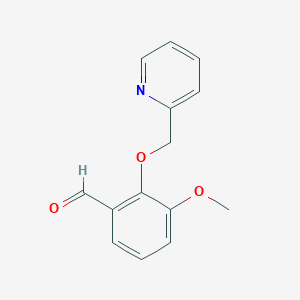
![1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE](/img/structure/B8801073.png)

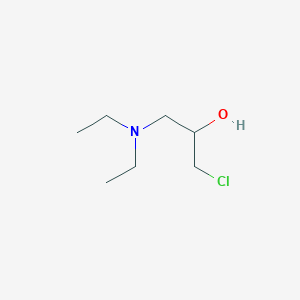
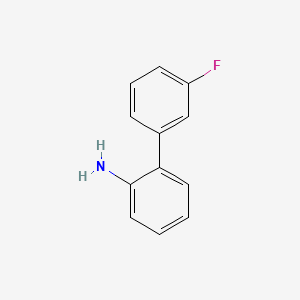
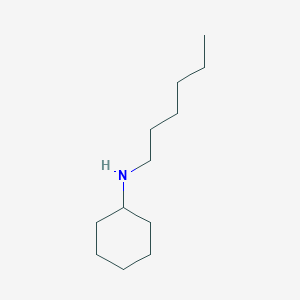
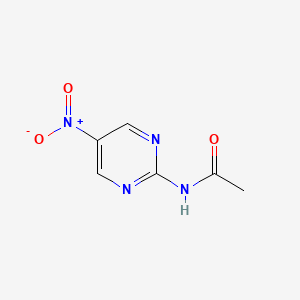
![Ethyl {2-[(2-naphthylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8801126.png)
![Tert-butyl (1-(1H-pyrrolo[2,3-B]pyridin-6-YL)cyclopropyl)carbamate](/img/structure/B8801128.png)
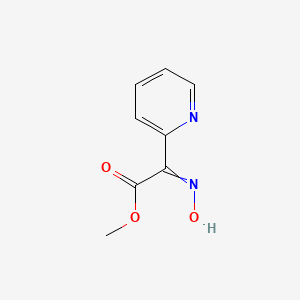
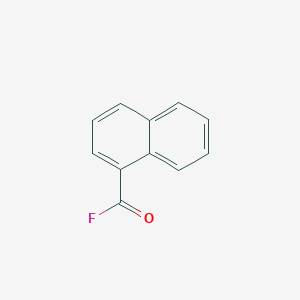
![2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B8801148.png)
